Structural Complexity and Physicochemical Property Differentiation from 4-Nitroazobenzene
Compared to the simple core 4-nitroazobenzene (CAS 2491-52-3), the target compound possesses a significantly higher molecular weight and topological polar surface area (tPSA) due to its bis(oxy)diacetate substitution. These properties are critical parameters governing cell permeability and solubility in assay media [1], [2].
| Evidence Dimension | Physicochemical Properties (MW, tPSA, H-bond acceptors) |
|---|---|
| Target Compound Data | MW = 479.44 g/mol; tPSA = 142 Ų; H-bond acceptors = 10 [1] |
| Comparator Or Baseline | 4-Nitroazobenzene (CAS 2491-52-3): MW = 227.22 g/mol; tPSA = 70.5 Ų; H-bond acceptors = 4 [2] (PubChem data) |
| Quantified Difference | MW: +252.22 g/mol; tPSA: +71.5 Ų; H-bond acceptors: +6 |
| Conditions | In silico computed properties (ZINC and PubChem databases). |
Why This Matters
The substantially higher tPSA and additional H-bond acceptors predict altered solubility and membrane permeability profiles, which can directly affect performance in live-cell imaging or in vitro assays where off-target binding and solubility are concerns.
- [1] ZINC Database. ZINC000003279484. Accessed 2026-05-10. https://zinc.docking.org/substances/ZINC000003279484/ View Source
- [2] PubChem. 4-Nitroazobenzene. Accessed 2026-05-10. View Source
